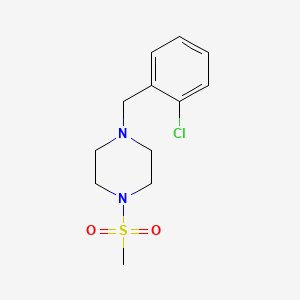

![molecular formula C19H23N7O B5524679 3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that provide a framework for understanding the synthetic approach to our compound of interest. For example, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile showcases a methodological approach that could be analogous to synthesizing our target compound (Goli-Garmroodi et al., 2015). These procedures typically involve nucleophilic substitutions and the use of piperidine as a catalyst or reactant, hinting at the complex interplay of reactions required for the synthesis of such intricate molecules.

Molecular Structure Analysis

Understanding the molecular structure is crucial for elucidating the chemical behavior and reactivity of the compound. X-ray diffraction studies, for example, have been pivotal in determining the crystal structures of compounds with similar backbones, revealing how molecular conformations and intermolecular hydrogen bonding can influence compound stability and reactivity (Kuleshova & Khrustalev, 2000).

Aplicaciones Científicas De Investigación

Novel Syntheses Techniques

Researchers have developed novel synthetic pathways for creating derivatives of similar complex molecules. For instance, Goli-Garmroodi et al. (2015) demonstrated efficient syntheses of benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing innovative methods in organic synthesis that could potentially apply to the compound (Goli-Garmroodi et al., 2015).

Antimycobacterial Activity

Lv et al. (2017) explored the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, revealing significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This research indicates the potential of structurally related compounds in addressing infectious diseases (Lv et al., 2017).

Fibrinogen Receptor Antagonism

Hayashi et al. (1998) developed compounds characterized by trisubstituted beta-amino acid derivatives, showing promise as fibrinogen receptor antagonists. These findings may suggest avenues for the compound to contribute to antithrombotic treatments (Hayashi et al., 1998).

Serotonin 5-HT2 Antagonists

Research by Andersen et al. (1992) on 3-(4-fluorophenyl)-1H-indoles as serotonin 5-HT2 antagonists underscores the potential of related compounds in neurological and psychiatric disorder treatments (Andersen et al., 1992).

Photophysics and Photochemistry

Rio and Serkiz (1975) investigated the photo-oxidation of imidazolyl derivatives, shedding light on the photophysical properties of similar molecules. This research may offer insights into the photostability and photochemical applications of the compound (Rio & Serkiz, 1975).

ACAT-1 Inhibition for Disease Treatment

Shibuya et al. (2018) identified compounds as potent inhibitors of acyl-coenzyme A: cholesterol O-acyltransferase-1, highlighting the therapeutic potential of related molecules in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Propiedades

IUPAC Name |

[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-3-25-12-10-20-18(25)16-5-4-11-26(13-16)19(27)15-8-6-14(7-9-15)17-21-23-24(2)22-17/h6-10,12,16H,3-5,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVJKZVSGHQOEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

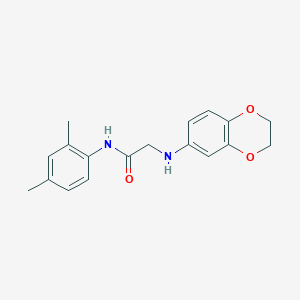

![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

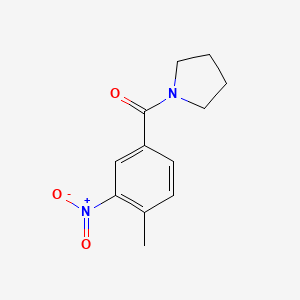

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

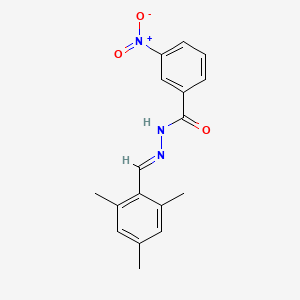

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)